molecular formula C9H9F2NO3 B8460947 Ethyl 5-(difluoromethoxy)picolinate

Ethyl 5-(difluoromethoxy)picolinate

Cat. No.: B8460947
M. Wt: 217.17 g/mol
InChI Key: DGFAIGCISIQDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(difluoromethoxy)picolinate is an ethyl ester derivative of picolinic acid featuring a difluoromethoxy (-OCF2H) substituent at the 5-position of the pyridine ring. This compound is structurally characterized by its picolinate backbone, which is widely utilized in pharmaceutical and agrochemical research due to its versatility in functionalization. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a critical intermediate in drug development, particularly for proton pump inhibitors like pantoprazole .

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

ethyl 5-(difluoromethoxy)pyridine-2-carboxylate

InChI

InChI=1S/C9H9F2NO3/c1-2-14-8(13)7-4-3-6(5-12-7)15-9(10)11/h3-5,9H,2H2,1H3

InChI Key

DGFAIGCISIQDRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 5-(difluoromethoxy)picolinate with structurally related ethyl picolinate derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Lipophilicity (LogP)* Stability Profile
This compound C9H9F2NO3 241.17 5-difluoromethoxy ~2.1 (estimated) Resistant to oxidative degradation
Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate C15H13Cl2NO3 326.17 5-(2,6-dichlorophenyl), 6-methoxy ~3.5 High thermal stability
Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)picolinate C21H21N2O4S 409.47 Thiazole ring with 3,4-diethoxyphenyl ~4.2 Sensitive to UV irradiation

*LogP values are estimated based on substituent contributions.

  • Difluoromethoxy vs. Methoxy/Chlorinated Groups : The difluoromethoxy group in this compound offers superior metabolic stability compared to methoxy groups, which are prone to demethylation. In contrast, the dichlorophenyl and methoxy substituents in Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate increase steric bulk and electron-withdrawing effects, enhancing binding affinity to hydrophobic targets .

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